molecular formula C15H14O3 B1596768 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one CAS No. 4047-24-9

1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one

Cat. No.: B1596768
CAS No.: 4047-24-9
M. Wt: 242.27 g/mol
InChI Key: JLKWVASSCBEYTE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

Table 2: Spectroscopic Data Summary for this compound

Technique Key Observations Relative Intensity
Mass Spectrometry (m/z) 91 (benzyl cation) 99.99%
Mass Spectrometry (m/z) 242 (molecular ion) 39.91%
Mass Spectrometry (m/z) 92 8.57%
Mass Spectrometry (m/z) 65 8.10%
Mass Spectrometry (m/z) 243 (M+1) 6.68%
Nuclear Magnetic Resonance ¹H spectrum available -
Nuclear Magnetic Resonance ¹³C spectrum available -
Infrared Spectroscopy Functional group analysis -

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Computational chemistry investigations of this compound employ advanced theoretical methods to understand electronic structure, molecular properties, and chemical reactivity. Density functional theory calculations provide insights into molecular orbital distributions, electrostatic potential surfaces, and thermodynamic properties that complement experimental observations. These computational approaches enable prediction of molecular behavior under various conditions and facilitate understanding of structure-property relationships.

Molecular modeling studies focus on conformational analysis and energy landscape exploration to identify preferred molecular geometries and transition states for conformational interconversion. The calculations reveal that intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen significantly stabilizes certain conformations, creating energy minima that correspond to experimentally observed structural preferences. The benzyloxy group rotation creates multiple local energy minima separated by modest energy barriers that allow rapid interconversion at ambient temperatures.

Electronic structure calculations illuminate the distribution of electron density throughout the molecule and identify regions of enhanced reactivity. The carbonyl carbon exhibits partial positive charge character that renders it susceptible to nucleophilic attack, while the aromatic rings show characteristic electron density patterns associated with electrophilic aromatic substitution reactions. The hydroxyl group participates in both intramolecular and intermolecular hydrogen bonding interactions that influence chemical behavior and biological activity.

Quantum chemical calculations predict various molecular properties including dipole moments, polarizabilities, and vibrational frequencies that can be compared with experimental measurements for validation purposes. These theoretical predictions help interpret spectroscopic observations and provide guidance for synthetic modifications and chemical applications. The computational results also suggest potential pathways for chemical transformations and identify reactive sites that may participate in biological interactions or synthetic elaborations.

Properties

IUPAC Name

1-(2-hydroxy-6-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKWVASSCBEYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379442
Record name 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4047-24-9
Record name 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, also known as a benzyloxy-substituted phenolic compound, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O3, with a molar mass of approximately 242.27 g/mol. The compound features a hydroxyl group, a ketone functional group, and a benzyloxy substituent, contributing to its reactivity and biological activity. Its enaminone structure is significant for potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to combat oxidative stress, which is crucial for maintaining cellular health. Antioxidants are essential in preventing damage caused by free radicals.
  • Anti-inflammatory Effects : In vitro studies suggest that derivatives of this compound can inhibit various enzymes involved in inflammatory processes. This positions it as a candidate for further pharmacological exploration aimed at treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may possess similar properties. Further studies are required to evaluate its efficacy against various pathogens.

Synthesis Methods

The synthesis of this compound typically involves several steps, including careful temperature control to achieve high yields. The general synthetic route includes the reaction of 2-hydroxyacetophenone with appropriate reagents to introduce the benzyloxy group.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethan-1-oneC15H14O3Contains a para-substituted hydroxyl group
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanoneC22H20O4Has two benzyloxy groups enhancing lipophilicity
2-(Benzyloxy)-6-hydroxyacetophenoneC15H14O3Acetophenone derivative with similar reactivity

The structural specificity of this compound may confer distinct biological activities compared to these similar compounds, influencing its reactivity patterns and interaction profiles within biological systems.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • In one study, derivatives of this compound were evaluated for their anti-inflammatory properties through enzyme inhibition assays. Results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in managing inflammatory conditions .
  • Another study focused on the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that the compound effectively reduced oxidative stress markers in cell cultures .

Comparison with Similar Compounds

Compounds with Varying Benzyloxy/Methoxy Substituents

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone C₂₂H₂₀O₄ 2,4-benzyloxy; 6-hydroxy Double benzylation of 2,4,6-trihydroxyacetophenone Higher molecular weight (348.40 g/mol); used in flavonoid synthesis
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethan-1-one C₁₅H₁₄O₃ 4-benzyloxy; 2-hydroxy Catalytic cross-coupling of secondary alcohols Intermediate in ruthenium-catalyzed reactions
1-(2-(Benzyloxy)-6-hydroxy-4-methoxyphenyl)ethan-1-one (V1e) C₁₆H₁₆O₄ 2-benzyloxy; 4-methoxy; 6-hydroxy Seven-step synthesis including aldol condensation Anti-melanogenic activity in velutin derivatives

Key Observations :

  • Substituent Position: The number and position of benzyloxy groups significantly alter reactivity. For example, 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone’s dual benzyl groups increase steric hindrance, reducing solubility in polar solvents compared to the mono-benzyl target compound .
  • Biological Activity: Methoxy groups (e.g., in V1e) enhance anti-melanogenic activity by improving lipophilicity and membrane penetration .

Acetyloxy-Substituted Analogs

Compound Name Molecular Formula Substituents Synthesis Method Key Properties Reference
1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone C₁₀H₁₀O₄ 2-acetyloxy; 6-hydroxy Acetylation of 2,6-dihydroxyacetophenone Lower molecular weight (194.19 g/mol); higher polarity
1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone C₁₀H₁₀O₄ 4-acetyloxy; 2-hydroxy Enzymatic catalysis (Pseudomonas cepacia lipase) Used in green chemistry applications

Key Observations :

  • Polarity vs. Stability : Acetyloxy groups increase polarity but are more prone to hydrolysis than benzyloxy groups, limiting their use in acidic environments .
  • Synthetic Flexibility : Enzymatic methods for acetylated derivatives offer eco-friendly alternatives to traditional acylation .

Halogenated and Heterocyclic Derivatives

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
(E)-1-(2-(Benzyloxy)-6-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one C₂₂H₁₇ClO₃ 2-benzyloxy; 6-hydroxy; 4-chlorophenyl Aldol condensation Enhanced anti-melanogenic activity due to electron-withdrawing Cl
1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethan-1-one C₂₀H₁₃BrN₄OS Bromophenyl; thiophene-heterocycle General Procedure C at 40°C Fluorescent properties for material science

Key Observations :

  • Electron-Withdrawing Groups : Chlorine or bromine substituents improve bioactivity by modulating electron density .
  • Heterocycles : Thiophene or benzimidazole rings introduce π-π stacking interactions, useful in optoelectronic materials .

Catalytic and Industrial Derivatives

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one C₁₁H₁₂O₂S Sulfur-based functional group; p-tolyl Ruthenium-catalyzed synthesis Catalyst in C–H activation reactions
1-(4-(Benzyloxy)phenyl)ethan-1-one C₁₅H₁₄O₂ 4-benzyloxy; no hydroxyl Cross-coupling of alcohols Precursor for guanidine natural products

Key Observations :

  • Sulfur Functionalization : Sulfonyl groups enable unique catalytic cycles in transition-metal chemistry .
  • Lack of Hydroxyl Groups: Derivatives without hydroxyls (e.g., 1-(4-(benzyloxy)phenyl)ethanone) are more stable under basic conditions .

Preparation Methods

Benzylation of 2,4-Dihydroxyacetophenone Using Benzyl Bromide and Potassium Carbonate

Method Overview:

  • The most common route involves the selective benzylation of 2,4-dihydroxyacetophenone.
  • Potassium carbonate (K2CO3) is used as a base to deprotonate the phenolic hydroxyl groups.
  • Benzyl bromide serves as the benzylating agent.
  • The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
  • The mixture is stirred at room temperature or slightly elevated temperatures overnight or for several hours.

Typical Procedure:

  • Dissolve 2,4-dihydroxyacetophenone and potassium carbonate in DMSO or acetone.
  • Add benzyl bromide dropwise.
  • Stir the reaction mixture at 25 °C overnight or heat gently (up to 60–80 °C) for several hours.
  • Quench the reaction with water to adjust pH to 4–6.
  • Extract the product with ethyl acetate.
  • Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by silica gel column chromatography.

Key Data from Literature:

Parameter Condition/Value Notes
Substrate 2,4-Dihydroxyacetophenone 1 mmol scale example
Base Potassium carbonate (K2CO3) 4 mmol (4 equiv)
Benzyl bromide 2 mmol (2 equiv) Added dropwise
Solvent DMSO or acetone 2–25 mL depending on scale
Temperature 25 °C (room temp) to 80 °C Overnight stirring or reflux
Reaction time 12–24 hours Optimized for yield and purity
Yield 55% to 90% Higher yields with acetone and optimized conditions
Purification Silica gel chromatography Eluent: ethyl acetate/hexanes mixtures
Product form White solid or pale yellow oil Confirmed by NMR and IR spectra

Spectroscopic Data:

  • 1H NMR: Aromatic protons 7.2–7.5 ppm, benzyloxy CH2 singlet around 5.0 ppm, methyl singlet near 2.4 ppm.
  • IR: Carbonyl stretch near 1696 cm⁻¹, aromatic C–O stretches around 1150 cm⁻¹.

Optimization of Reaction Conditions

Effect of Solvent:

  • Acetone, ethyl acetate, and methanol have been tested.
  • Acetone provides the best balance of yield, purity, and cost-effectiveness.
  • Acetone can be recovered and recycled efficiently, improving process sustainability.

Effect of Base Strength:

  • Potassium carbonate is optimal.
  • Stronger bases increase by-products and impurities.
  • Weaker bases reduce phenol deprotonation, lowering benzylation efficiency.

Effect of Benzyl Bromide Equivalents:

  • Using 1.2 equivalents of benzyl bromide ensures thorough reaction without excessive residual reagent.
  • Excess benzyl bromide can reduce purity and complicate workup.

Effect of Temperature and Time:

  • Reaction temperature positively correlates with yield.
  • Optimal reaction time is around 4 hours at 65 °C for maximum conversion.
  • Too short reaction times lead to incomplete benzylation.

Summary Table of Optimization Parameters:

Parameter Optimal Condition Effect on Outcome
Solvent Acetone Highest yield and purity, recyclable
Base Potassium carbonate Best balance of reactivity and selectivity
Benzyl bromide equiv. 1.2 Complete reaction, minimal impurities
Temperature 65 °C Enhances nucleophilic attack and yield
Reaction time 4 hours Complete conversion, avoids side reactions

Reference: Process optimization data from reaction tracking by HPLC and product analysis.

Summary of Reaction Scheme

General Reaction:

$$
\text{2,4-Dihydroxyacetophenone} + \text{Benzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{Acetone}, 65^\circ C, 4h} \text{1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one} $$

Q & A

Q. What is the structural significance of the benzyloxy and hydroxyl groups in 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, and how do they influence reactivity?

The compound contains an acetophenone backbone with a benzyloxy group at position 2 and a hydroxyl group at position 6. The benzyloxy group acts as an electron donor, directing electrophilic substitution to adjacent positions, while the hydroxyl group enables hydrogen bonding and tautomerism. These functional groups necessitate protection strategies during synthesis (e.g., benzyl for hydroxyl groups) to prevent side reactions like oxidation or unwanted substitution. Stability under acidic/basic conditions must be evaluated to optimize synthetic pathways .

Q. What are the critical steps in synthesizing this compound?

A common approach involves:

  • Selective benzylation : Reacting a dihydroxyacetophenone precursor with benzyl bromide under basic conditions (K₂CO₃/DMF, 60–80°C) to protect the hydroxyl group at position 2.
  • Acylation/Fries rearrangement : Acid-catalyzed (e.g., AlCl₃) rearrangement to position the ketone group. Key parameters include anhydrous conditions during acylation and solvent selection (polar aprotic solvents like DMF) to maximize yield. Purity is confirmed via TLC (ethyl acetate/hexane) and HPLC .

Q. Which analytical methods are essential for characterizing this compound?

  • 1H/13C NMR : Identifies aromatic proton environments and confirms substitution patterns.
  • LC-MS : Validates molecular weight and detects impurities.
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups.
  • Melting point analysis : Ensures consistency with literature values. Cross-referencing with databases like NIST or Merck ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzyloxy-acetophenone derivatives?

Contradictions often arise from variations in:

  • Assay conditions : Differences in solvent (DMSO concentration), cell lines, or pathogen strains.
  • Compound purity : Impurities from incomplete benzylation or oxidation byproducts. Mitigation strategies include:
  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Using orthogonal assays (e.g., time-kill kinetics alongside MIC determinations).
  • Conducting QSAR modeling to correlate substituent effects with activity trends .

Q. What advanced techniques elucidate tautomeric behavior in this compound?

  • Variable-temperature NMR : Tracks hydroxyl proton shifts to identify keto-enol equilibria.
  • UV-Vis spectroscopy : Monitors λmax shifts with pH changes, revealing tautomer prevalence.
  • DFT calculations : Predicts thermodynamic stability of tautomers (B3LYP/6-311++G** basis set). Solid-state NMR (e.g., CP/MAS) can further probe tautomerism in crystalline forms .

Q. What strategies minimize toxicity during in vivo studies?

  • Structural modifications : Replace benzyl with biodegradable groups (e.g., p-methoxybenzyl).
  • Prodrug design : Incorporate ester linkages for controlled release.
  • Nanoformulation : Use PEGylated liposomes to reduce systemic exposure. Preclinical safety profiling should include Ames tests (mutagenicity) and hepatocyte assays (CYP450 interactions) .

Q. How does the compound’s environmental persistence impact ecotoxicology studies?

Assess degradation pathways via:

  • Hydrolysis studies : Vary pH (2–12) and monitor half-life.
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight degradation.
  • Microbial degradation : Use OECD 301B guidelines to evaluate biodegradability. Ecotoxicity is quantified using Daphnia magna (LC50) and algal growth inhibition tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.